molecular formula C5H3BrClNO B145115 2-Bromo-5-chloropyridin-3-ol CAS No. 127561-70-0

2-Bromo-5-chloropyridin-3-ol

Cat. No.: B145115
CAS No.: 127561-70-0
M. Wt: 208.44 g/mol
InChI Key: CXEWQBDKAZUKBB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridin-3-ol, also known as 2-BCP, is a heterocyclic compound that has been used in a variety of scientific fields. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. In recent years, its use in the field of drug discovery has gained considerable attention due to its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

Selective Amination

  • Selective Amination of Polyhalopyridines: A study demonstrated the successful amination of 5-bromo-2-chloropyridine, resulting in high yields of aminated products, showcasing its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).

Halogen Exchange

  • Halogen/Halogen Displacement in Pyridines: Another significant application is the halogen exchange in various halopyridines, indicating the versatility of 2-Bromo-5-chloropyridin-3-ol in different chemical reactions (Schlosser & Cottet, 2002).

Synthesis of 2-Arylpyridines

  • Sequential Palladium-Catalysed Reactions: The compound facilitates the synthesis of a variety of 2-arylpyridines through direct arylation and Suzuki coupling, highlighting its role in complex organic syntheses (Baloch et al., 2012).

Vibrational Spectra and Structure Analysis

  • Vibrational Spectra and Structure: Detailed vibrational spectra and structural analyses of various halopyridines, including this compound, provide insights into their molecular structures, crucial for further applications in material science (Boopalachandran, Sheu, & Laane, 2012).

Density Functional Theory Studies

  • Spectroscopic and Theoretical Studies: Density functional theory studies have been conducted on similar compounds to understand their electronic properties, which are vital in the design of new materials and drugs (Vural & Kara, 2017).

Crystal Structure and Biological Activity

  • Crystal Structure and Biological Activity Analysis: The synthesis and crystal structure analysis of compounds derived from this compound reveal their potential in biological applications, such as antiviral and fungicidal activities (Li et al., 2015).

Catalysis and Synthesis

  • Hydrodehalogenation Catalysis: It has been used in studies exploring hydrodehalogenation reactions over palladium catalysts, crucial in pharmaceutical synthesis (Gurovets, Sharf, & Belen'kii, 1985).

Nucleophilic Aromatic Substitution

  • Nucleophilic Aromatic Substitution Reactions: The compound is pivotal in studies involving nucleophilic aromatic substitution, underpinning its significance in organic synthesis (Begouin, Peixoto, & Queiroz, 2013).

Electrocatalysis

  • Electrocatalytic Synthesis: Research has been conducted on the electrocatalytic synthesis of aminonicotinic acid from similar compounds, highlighting its potential in electrochemistry (Gennaro et al., 2004).

Safety and Hazards

“2-Bromo-5-chloropyridin-3-ol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWQBDKAZUKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563472
Record name 2-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127561-70-0
Record name 2-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (12.35 g) in 10% NaOH (70 mL) was added dropwise with stirring to a solution of 5-chloro-3-pyridinol (10.00 g) in 10% NaOH (70 mL). After the addition was complete, the reaction was stirred at 22° C. for 20 h. The reaction was cooled to 0° C. and acidified to pH 5.3 with concentrated HCl (aq). The precipitate was filtered and dried under vacuum for 60 h to afford a) (15.66 g, 97%).
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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